molecular formula C24H19ClN4O3S B2772329 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921475-77-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2772329
CAS No.: 921475-77-6
M. Wt: 478.95
InChI Key: QHQQYSNLLWTNBE-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a urea linkage, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenyl isocyanate: This is achieved by reacting 4-chloroaniline with phosgene under controlled conditions.

    Formation of 3-(4-chlorophenyl)ureido intermediate: The 4-chlorophenyl isocyanate is then reacted with thiosemicarbazide to form the urea linkage.

    Cyclization to form thiazole ring: The intermediate undergoes cyclization with α-haloketone to form the thiazole ring.

    Final coupling reaction: The thiazole intermediate is then coupled with 2-phenoxyphenyl acetic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
  • 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
  • 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-16-10-12-17(13-11-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-8-4-5-9-21(20)32-19-6-2-1-3-7-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQQYSNLLWTNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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